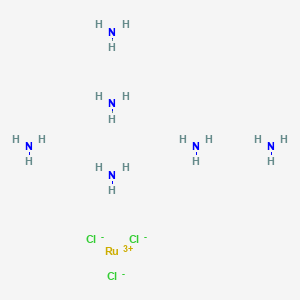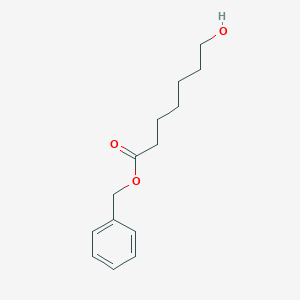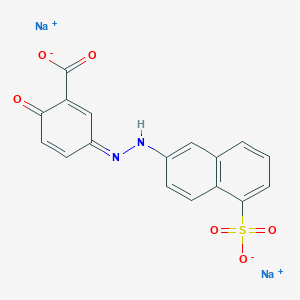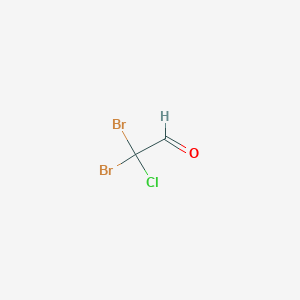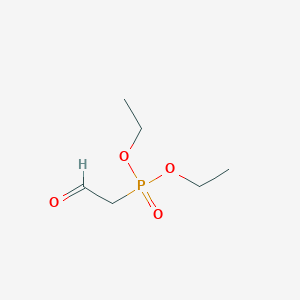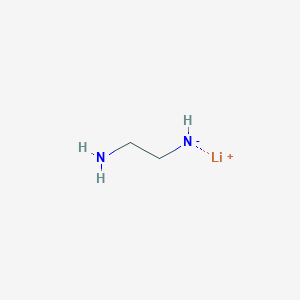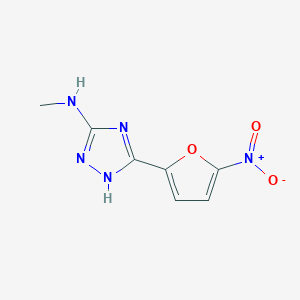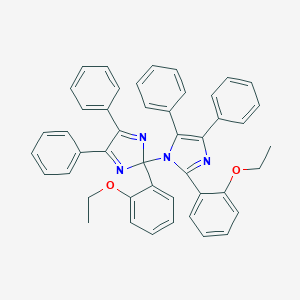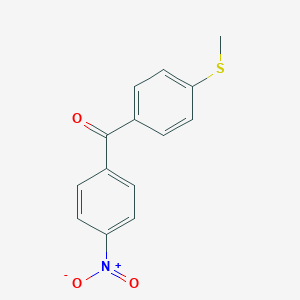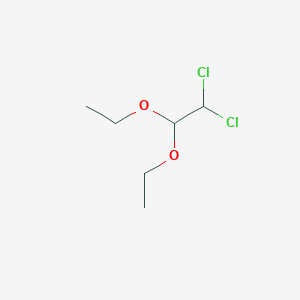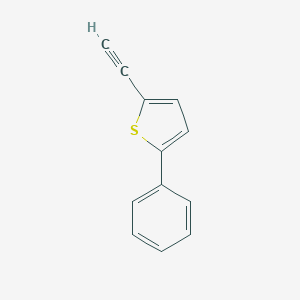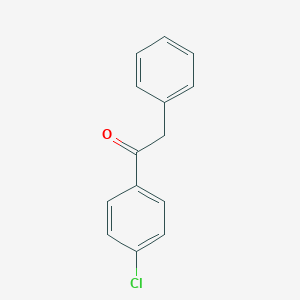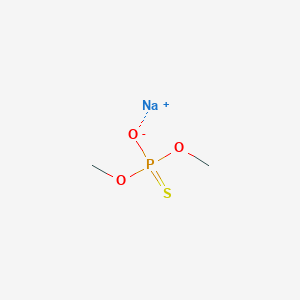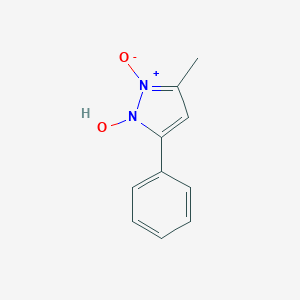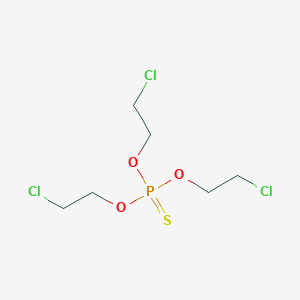
O,O,O-tris(2-chloroethyl) phosphorothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O,O-tris(2-chloroethyl) phosphorothioate, commonly known as Chlorambucil, is a chemotherapy drug used to treat various types of cancer, including leukemia, lymphoma, and multiple myeloma. It belongs to the class of alkylating agents and works by damaging the DNA of cancer cells, preventing them from dividing and growing.
Mécanisme D'action
Chlorambucil works by attaching to the DNA of cancer cells and forming cross-links between the strands of DNA. This prevents the DNA from replicating and dividing, which ultimately leads to the death of the cancer cells.
Effets Biochimiques Et Physiologiques
Chlorambucil is a potent chemotherapy drug that can cause a wide range of biochemical and physiological effects. It can cause bone marrow suppression, which can lead to anemia, thrombocytopenia, and neutropenia. It can also cause gastrointestinal toxicity, including nausea, vomiting, and diarrhea. Additionally, Chlorambucil can cause liver and kidney toxicity, which can lead to liver and kidney failure.
Avantages Et Limitations Des Expériences En Laboratoire
Chlorambucil is a useful tool for studying the mechanism of action of alkylating agents and for developing new chemotherapy drugs. However, it has several limitations for lab experiments. It is highly toxic and requires special handling and disposal procedures. Additionally, it has a narrow therapeutic index, which means that the dose required for therapeutic effects is close to the dose that causes toxicity.
Orientations Futures
There are several future directions for the development of Chlorambucil and other alkylating agents. One direction is to develop new formulations of Chlorambucil that can be administered orally, which would improve patient compliance and reduce the need for hospitalization. Another direction is to develop new alkylating agents that are more selective for cancer cells and have fewer side effects. Additionally, there is a need for more research into the mechanism of action of alkylating agents and their interactions with other chemotherapy drugs.
Méthodes De Synthèse
Chlorambucil can be synthesized by reacting thionyl chloride with 2-chloroethanol to form 2-chloroethyl chloroformate, which is then reacted with phosphorus pentasulfide to form O,O,O-tris(2-chloroethyl) phosphorothioate.
Applications De Recherche Scientifique
Chlorambucil has been extensively studied for its anticancer properties. It has been shown to be effective against various types of cancer, including chronic lymphocytic leukemia, Hodgkin's lymphoma, and non-Hodgkin's lymphoma. Chlorambucil is often used in combination with other chemotherapy drugs to increase its effectiveness.
Propriétés
Numéro CAS |
10235-09-3 |
|---|---|
Nom du produit |
O,O,O-tris(2-chloroethyl) phosphorothioate |
Formule moléculaire |
C6H12Cl3O3PS |
Poids moléculaire |
301.6 g/mol |
Nom IUPAC |
tris(2-chloroethoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H12Cl3O3PS/c7-1-4-10-13(14,11-5-2-8)12-6-3-9/h1-6H2 |
Clé InChI |
UDNXMNHGQDZEIC-UHFFFAOYSA-N |
SMILES |
C(CCl)OP(=S)(OCCCl)OCCCl |
SMILES canonique |
C(CCl)OP(=S)(OCCCl)OCCCl |
Autres numéros CAS |
10235-09-3 |
Synonymes |
Thiophosphoric acid O,O,O-tris(2-chloroethyl) ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



